molecular formula C6H10ClN5O B1379206 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1461705-21-4

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B1379206
CAS No.: 1461705-21-4
M. Wt: 203.63 g/mol
InChI Key: LGQZTNWLLSENJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often incorporated into pharmaceuticals and other bioactive molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring, often through cycloaddition reactions involving azides and alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to gram or kilogram scales .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine or triazole rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more potent and selective therapeutic effects .

Properties

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQZTNWLLSENJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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